2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol
Overview
Description
2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. Prazosin belongs to a class of drugs called alpha-blockers, which work by relaxing the blood vessels and improving blood flow. In addition to its clinical use, Prazosin has also been extensively studied for its potential applications in scientific research.
Mechanism of Action
Prazosin works by blocking the alpha-adrenergic receptors, which leads to relaxation of the blood vessels and improved blood flow. This mechanism of action has been studied extensively in both animal and human models.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and blood flow, Prazosin has also been studied for its effects on various physiological processes, including the immune system, the nervous system, and the cardiovascular system. For example, Prazosin has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Prazosin in scientific research is its specificity for alpha-adrenergic receptors. This allows researchers to investigate the role of these receptors in various physiological processes with a high degree of precision. However, one limitation of using Prazosin is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research involving Prazosin. One area of interest is the use of Prazosin as a therapeutic agent for conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders. Prazosin has been shown to be effective in reducing the symptoms of PTSD in both animal and human models, and further research is needed to fully understand its potential as a treatment for these conditions. Another area of interest is the development of more selective alpha-blockers that can target specific subtypes of alpha-adrenergic receptors, which could lead to more specific and effective treatments for various conditions.
Scientific Research Applications
Prazosin has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of Prazosin as a tool to investigate the role of alpha-adrenergic receptors in various physiological processes. Alpha-adrenergic receptors are a type of receptor found in the sympathetic nervous system, which regulates functions such as blood pressure, heart rate, and digestion.
properties
IUPAC Name |
2-[2-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-17-18-29-24-11-5-4-7-21(24)19-25-12-6-10-23(20-25)27-15-13-26(14-16-27)22-8-2-1-3-9-22/h1-5,7-9,11,23,28H,6,10,12-20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVAXXHAGFZUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OCCO)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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